molecular formula C13H12N8O2 B2907379 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide CAS No. 2034583-77-0

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide

カタログ番号: B2907379
CAS番号: 2034583-77-0
分子量: 312.293
InChIキー: YFHCUSVABBMSKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide (CAS: 2034230-70-9, molecular formula: C₁₆H₁₆N₈O) is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, an azetidine ring at the 1-position, and an isoxazole-3-carboxamide group. This scaffold is designed to optimize interactions with biological targets, leveraging the hydrogen-bonding capabilities of the triazole and isoxazole rings, as well as the conformational rigidity of the azetidine ring . Such structural features are critical in medicinal chemistry for enhancing target affinity and metabolic stability.

特性

IUPAC Name

N-(1,2-oxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8O2/c22-13(18-10-1-2-23-19-10)9-4-20(5-9)11-3-12(16-7-15-11)21-8-14-6-17-21/h1-3,6-9H,4-5H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHCUSVABBMSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a combination of triazole and isoxazole moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

C14H14N6O\text{C}_{14}\text{H}_{14}\text{N}_{6}\text{O}

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the triazole and isoxazole rings. The synthetic pathway often includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the pyrimidine moiety through nucleophilic substitution.
  • Final coupling with the azetidine and carboxamide groups.

Antimicrobial Activity

Research indicates that derivatives of triazole and isoxazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar triazole-containing compounds showed effective inhibition against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

A notable area of investigation is the anticancer activity of this compound. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer). For example, one derivative exhibited a 50% growth inhibition at a concentration of 100 µM after 72 hours .

CompoundCell LineIC50 (µM)Activity Description
17aHepG210050% growth inhibition
17bHT-29100Significant antiproliferative effect

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways essential for microbial survival or cancer cell proliferation. For instance, triazole derivatives have been shown to inhibit fungal lanosterol demethylase, a critical enzyme in ergosterol biosynthesis .

Study on Anticancer Activity

In a recent study focusing on various triazole derivatives, researchers observed that specific modifications to the isoxazole ring significantly enhanced anticancer activity against multiple cell lines. The study highlighted how structural variations could optimize efficacy and reduce toxicity .

Research on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives could effectively target non-replicating bacteria, which poses a significant challenge in tuberculosis treatment .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine- and azetidine-based heterocycles. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Features
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide Pyrimidine 6-position: 1,2,4-triazole; 1-position: azetidine; Carboxamide: isoxazole-3-yl C₁₆H₁₆N₈O 336.35 High rigidity (azetidine), strong H-bonding (triazole/isoxazole).
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide Pyrimidine 6-position: pyrazole; Carboxamide: 4-methyl-1,2,5-oxadiazole C₁₄H₁₄N₈O₂ 326.31 Oxadiazole enhances lipophilicity; pyrazole may reduce metabolic oxidation.
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(isoxazol-3-yl)piperidine-3-carboxamide Pyridazine 6-position: 1,2,4-triazole; 3-position: piperidine; Carboxamide: isoxazole-3-yl C₁₄H₁₄N₈O 326.33 Pyridazine core alters electronic properties; piperidine increases flexibility vs. azetidine.
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide Pyrimidine 6-position: pyrazole; Carboxamide: thiophen-2-yl-ethyl C₁₇H₁₈N₆OS 354.40 Thiophene enhances π-π stacking; ethyl spacer improves solubility.

Key Structural and Functional Differences:

Core Heterocycle: Pyrimidine (target compound) vs. pyridazine (CAS 2034230-70-9) : Pyridazine’s electron-deficient nature may reduce binding affinity compared to pyrimidine in some kinase targets. Azetidine vs.

Substituent Effects :

  • Triazole vs. pyrazole : The 1,2,4-triazole in the target compound provides stronger hydrogen-bonding interactions compared to pyrazole, which lacks a third nitrogen atom.
  • Isoxazole vs. oxadiazole : Isoxazole’s oxygen atom contributes to polar interactions, while oxadiazole’s nitrogen-rich structure may enhance solubility but reduce metabolic stability.

Research Findings and Implications

Synthetic Accessibility: The target compound’s azetidine ring is synthesized via [3+1] cycloaddition, a method noted for high regioselectivity in pyrimidine derivatives . In contrast, piperidine analogs require longer synthetic routes with lower yields .

Stability and Electronic Properties :

  • X-ray crystallography of triazole-containing analogs (e.g., ) reveals shortened C—N bond lengths (1.348–1.366 Å) due to electron delocalization, enhancing thermal and oxidative stability . Pyrazole analogs lack this delocalization, making them more prone to degradation .

Biological Activity Trends :

  • Isoxazole-carboxamide derivatives show improved IC₅₀ values in kinase inhibition assays compared to oxadiazole analogs, likely due to stronger H-bonding with ATP-binding pockets .
  • Thiophene-substituted compounds exhibit superior logP values (e.g., ~3.5 for vs. ~2.1 for ), correlating with enhanced blood-brain barrier penetration in preclinical models .

Piperidine analogs address this but sacrifice target selectivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。